REACTION_SMILES
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[Br:3][c:4]1[c:5]([N:13]=[C:14]=[O:15])[cH:6][cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1.[F-:1].[F:16][C:17]([C:18](=[C:19]([F:20])[F:21])[F:22])([F:23])[F:24].[K+:2].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[F:1][C:19]([C:18]([C:14]([NH:13][c:5]1[c:4]([Br:3])[cH:9][c:8]([N+:10](=[O:11])[O-:12])[cH:7][cH:6]1)=[O:15])([C:17]([F:16])([F:23])[F:24])[F:22])([F:20])[F:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1ccc([N+](=O)[O-])cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)=C(F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc([N+](=O)[O-])cc1Br)C(F)(C(F)(F)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |